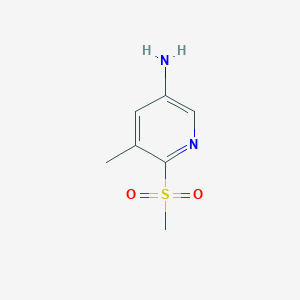

5-Methyl-6-(methylsulfonyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-methylsulfonylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-3-6(8)4-9-7(5)12(2,10)11/h3-4H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUZBNPZSXGFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251338-09-6 | |

| Record name | 5-methyl-6-(methylsulfonyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 5 Methyl 6 Methylsulfonyl Pyridin 3 Amine and Its Core Structure

De Novo Pyridine (B92270) Ring Synthesis Approaches for the 5-Methyl-3-amine-Pyridine Scaffold

Cyclocondensation and Cycloaddition Reactions

Cyclocondensation reactions are a cornerstone of pyridine synthesis, often involving the reaction of carbonyl compounds with an ammonia (B1221849) source. The Hantzsch pyridine synthesis and its variations, for instance, typically involve the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia, followed by oxidation. To achieve the 5-methyl-3-amino substitution pattern, precursors with the appropriate functionalities must be chosen. For example, a β-aminocrotonate derivative could serve as a key building block to introduce the amino group at the 3-position.

Another powerful approach involves [4+2] cycloaddition reactions (Diels-Alder reactions). While less common for simple pyridines, inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles can lead to pyridines after the extrusion of dinitrogen. The substituents on the triazine and the dienophile would need to be carefully selected to yield the desired 5-methyl-3-amino pyridine core.

| Reaction Type | Key Precursors | General Conditions | Product Type |

| Hantzsch-type Synthesis | β-Ketoester, Aldehyde, Ammonia source | Heating, often with a catalyst | Dihydropyridine (requires oxidation) |

| Bohlmann-Rahtz Pyridine Synthesis | Enaminone, α,β-Unsaturated ketone | Heating | Polysubstituted pyridine |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Base catalysis | 2-Pyridone derivative |

| Inverse-Demand Diels-Alder | 1,2,4-Triazine, Ynamine/Enamine | Heating | Substituted pyridine |

Heterocyclic Ring Closure Strategies

Various other ring-closing strategies can be employed to construct the 5-methyl-3-aminopyridine scaffold. One such method is the ring-closing metathesis (RCM) of a suitably functionalized diene, followed by an elimination step to introduce the aromaticity. google.comnih.gov This approach offers flexibility in the introduction of substituents on the acyclic precursor.

Furthermore, intramolecular cyclization of functionalized acyclic precursors is a common strategy. For instance, a molecule containing a nitrile, an activated methylene (B1212753) group, and a precursor to the amino and methyl groups could be cyclized under basic or acidic conditions to form the pyridine ring. The specific reagents and reaction conditions would be crucial in directing the cyclization to the desired product.

Functionalization of Pre-existing Pyridine Rings Towards 5-Methyl-6-(methylsulfonyl)pyridin-3-amine

An alternative and often more practical approach is the stepwise introduction of the required functional groups onto a commercially available or easily synthesized pyridine derivative. This strategy relies on the regioselective control of reactions on the pyridine ring.

Regioselective Introduction of the Methyl Group at Position 5

The introduction of a methyl group at the C5 position of a 3-aminopyridine (B143674) derivative can be challenging due to the directing effects of the existing amino group. However, recent advances in C-H activation and functionalization provide potential solutions. Rhodium-catalyzed C-H methylation has been shown to be effective for the C3 and C5 positions of pyridines. researchgate.netnih.govresearchgate.netrsc.org By starting with a 3-substituted pyridine, mono-methylation can be directed to the C5 position. nih.gov This method often utilizes formaldehyde (B43269) as the methyl source under mild catalytic conditions. researchgate.netnih.gov

| Reaction | Catalyst/Reagent | Key Features |

| Rhodium-catalyzed C-H Methylation | Rhodium catalyst, Formaldehyde | Direct methylation of C-H bonds, regioselectivity can be controlled by existing substituents. |

| Minisci Reaction | Radical methylation source (e.g., from pivalic acid), Silver nitrate | Radical-based C-H functionalization of protonated pyridines. |

Amination Strategies at the Pyridine 3-Position

Introducing an amino group at the C3 position of a pyridine ring is a well-known challenge in heterocyclic chemistry. synthical.comnih.govchemrxiv.orgresearchgate.net Direct amination reactions often favor the C2 and C4 positions due to the electronic nature of the pyridine ring. However, several strategies have been developed to achieve C3-amination.

One innovative approach involves a dearomatization-rearomatization sequence. Photochemical amination of pyridines via Zincke imine intermediates has emerged as a mild and regioselective method for C3-amination. synthical.comnih.govchemrxiv.orgresearchgate.netresearchgate.net This process involves the reaction of a Zincke imine with an amidyl radical generated from an N-aminopyridinium salt under photochemical conditions. synthical.comchemrxiv.orgresearchgate.net

Another strategy involves the conversion of a C-H bond into a C-P bond, followed by reaction with sodium azide (B81097) to form an iminophosphorane, which can then be converted to an amino group. This method has shown high regioselectivity for the amination of pyridines. nih.gov

| Method | Key Reagents/Conditions | Mechanism Highlights |

| Photochemical C3-Amination | Zincke imine, N-aminopyridinium salt, photocatalyst, light | Dearomatization-rearomatization sequence involving radical intermediates. synthical.comchemrxiv.orgresearchgate.net |

| Chichibabin Reaction | Sodium amide | Direct amination, but typically favors C2 and C4 positions. |

| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | Cross-coupling reaction requiring a pre-installed halide at the C3 position. |

| Phosphorus-mediated Amination | Triphenylphosphine, Sodium azide | Conversion of a C-H bond to a C-P bond, followed by amination. nih.gov |

Sulfonylation Chemistry for the 6-Methylsulfonyl Moiety

The introduction of a methylsulfonyl group at the C6 position of a 5-methyl-3-aminopyridine presents its own set of challenges. Direct C-H sulfonylation of pyridines has been reported, but often shows a preference for the C4 position. researchgate.net Therefore, a more targeted approach is generally required.

A common strategy involves nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a good leaving group, such as a halide, at the 6-position. wikipedia.orgresearchgate.netnih.govyoutube.comyoutube.com For instance, a 6-chloro-5-methyl-3-nitropyridine could be reacted with a sulfinate salt, such as sodium methanesulfinate (B1228633), to introduce the methylsulfonyl group. The nitro group can then be reduced to the desired amine. The electron-withdrawing nature of the nitro group and the pyridine nitrogen facilitates the SNAr reaction at the C6 position.

Alternatively, a 6-halopyridine derivative can undergo a cross-coupling reaction with a sulfonyl synthon. researchgate.net For example, a palladium-catalyzed coupling of a 6-bromopyridine with a sulfonylating agent could be employed.

| Reaction Type | Key Reactants | Reagents/Catalyst | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | 6-Halopyridine, Sodium methanesulfinate | Polar aprotic solvent (e.g., DMSO, DMF) | Requires an electron-withdrawing group on the pyridine ring to activate the halide for substitution. wikipedia.orgresearchgate.netnih.gov |

| Cross-Coupling Reaction | 6-Halopyridine, Sulfonylating agent | Palladium or Copper catalyst | Versatile method for forming C-S bonds. |

| Radical Sulfonylation | Pyridine, Sulfonyl radical source | Radical initiator | Can provide access to sulfonylated pyridines, but regioselectivity can be an issue. |

Sulfide (B99878) Precursor Synthesis and Subsequent Oxidation Pathways

A common and effective strategy for the synthesis of aryl sulfones involves the preparation of a sulfide precursor followed by its oxidation. This two-step process allows for the versatile introduction of the sulfur-containing functional group.

The synthesis of the sulfide precursor, 5-methyl-6-(methylthio)pyridin-3-amine, can be achieved through nucleophilic aromatic substitution (SNAr) on a suitable halopyridine. For instance, a 6-halo-5-methylpyridin-3-amine derivative can be reacted with a methylthiolate source, such as sodium thiomethoxide. The electron-donating nature of the amino group and the methyl group can influence the reactivity of the pyridine ring, and reaction conditions may require optimization.

Once the methylthioether is in place, the subsequent oxidation to the sulfone is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose. Mild oxidants, such as hydrogen peroxide, are often used, sometimes in the presence of a catalyst. More potent oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective in converting sulfides to sulfones. The choice of oxidant and reaction conditions is crucial to ensure complete oxidation without over-oxidation or degradation of other functional groups in the molecule.

Table 1: Representative Oxidation of Sulfides to Sulfones

| Starting Material | Oxidizing Agent | Solvent | Temperature | Yield |

| 2-(Methylthio)pyridine | m-CPBA | Dichloromethane | Room Temp. | High |

| Aryl methyl sulfide | Hydrogen Peroxide | Acetic Acid | Reflux | Good |

| 5-Methyl-6-(methylthio)pyridin-3-amine | Peracetic Acid | Water | 50-60 °C | Moderate to High |

Direct Sulfonylation Methods

Direct sulfonylation methods offer a more convergent approach to the synthesis of this compound, avoiding the need for a separate oxidation step. These methods typically involve the reaction of a suitable pyridine precursor with a sulfonylating agent.

One potential route is the reaction of a 6-halo-5-methylpyridin-3-amine with a sulfinate salt, such as sodium methanesulfinate. This reaction would proceed via a nucleophilic aromatic substitution mechanism. The success of this approach is dependent on the reactivity of the halopyridine and the nucleophilicity of the sulfinate anion.

Another possibility is the direct C-H sulfonylation of 3-amino-5-methylpyridine (B1272045). While challenging, recent advances in photoredox catalysis have enabled the direct sulfonylation of aniline (B41778) derivatives with sulfinate salts. rsc.org This method involves the generation of sulfonyl radicals that can then react with the electron-rich aromatic ring. rsc.org The regioselectivity of such a reaction on 3-amino-5-methylpyridine would need to be carefully controlled.

Table 2: Examples of Direct Sulfonylation Reactions

| Substrate | Sulfonylating Agent | Catalyst/Conditions | Product |

| Aniline | Sodium benzenesulfinate | Photoredox catalyst, visible light | 4-(Phenylsulfonyl)aniline |

| 2-Chloropyridine | Sodium methanesulfinate | Copper catalyst, high temperature | 2-(Methylsulfonyl)pyridine |

Catalytic and Mechanistic Considerations in Target Compound Synthesis

The synthesis of this compound and its core structure can be facilitated by a variety of catalytic and mechanistic approaches. These methods offer powerful tools for the formation of C-C and C-N bonds, as well as for the manipulation of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki-Miyaura coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is particularly versatile for the synthesis of biaryl and heteroaryl compounds.

In the context of the target compound, the Suzuki-Miyaura reaction could be employed to construct the substituted pyridine core. For example, a suitably functionalized pyridine-boronic acid or ester could be coupled with a partner containing the methyl and amino or nitro functionalities. Conversely, a halopyridine bearing the methyl and amino/nitro groups could be coupled with a boronic acid to introduce another substituent if required. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivities in these reactions. researchgate.netnih.govrsc.org

Table 3: Illustrative Suzuki-Miyaura Cross-Coupling Reactions for Pyridine Synthesis

| Pyridine Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Yield |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | >90% |

| 3-Bromo-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | 85% |

| 6-Chloro-3-aminopyridine | Cyclopropylboronic acid | Pd2(dba)3 / XPhos | K3PO4 | 78% |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. researchgate.net In the synthesis of this compound, SNAr reactions can be employed to introduce the sulfur-containing group.

A common strategy involves the reaction of a 6-halopyridine derivative with a sulfur nucleophile. lookchem.com For instance, 6-chloro-5-methylpyridin-3-amine (B1590292) could react with sodium thiomethoxide to form the corresponding methylthioether, which can then be oxidized to the sulfone. chemrxiv.org Alternatively, direct introduction of the methylsulfonyl group can be attempted by using sodium methanesulfinate as the nucleophile. The reactivity in SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the electronic properties of the pyridine ring. lookchem.com The presence of electron-withdrawing groups generally accelerates the reaction.

Reductive Transformations (e.g., nitro group reduction, carbonyl reduction)

Reductive transformations are crucial for the introduction of amino groups into aromatic rings. A common precursor to an arylamine is the corresponding nitro compound, which can be readily reduced under various conditions.

In a potential synthetic route to this compound, a 3-nitro-5-methyl-6-(methylsulfonyl)pyridine precursor could be synthesized first. The nitro group can then be reduced to the desired amine. A wide range of reducing agents can be employed, including catalytic hydrogenation (e.g., H2 with Pd, Pt, or Ni catalysts), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., using ammonium (B1175870) formate (B1220265) or hydrazine). researchgate.net The choice of method depends on the compatibility with other functional groups in the molecule. For instance, catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Mannich Reactions and Strecker-like Reactions in Related Contexts

While not necessarily direct steps in the primary synthetic routes to this compound, Mannich and Strecker-like reactions are important transformations in the broader context of functionalizing pyridine rings and synthesizing amino compounds.

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and an active hydrogen compound. organic-chemistry.orgwikipedia.org It is a powerful tool for the aminoalkylation of various substrates. In related contexts, Mannich reactions can be used to introduce aminoalkyl side chains onto pyridine rings, thereby increasing their structural complexity and potential biological activity. nih.gov

The Strecker synthesis is a classic method for the preparation of α-amino acids from aldehydes or ketones, ammonia, and cyanide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgpearson.com The reaction proceeds through an α-aminonitrile intermediate which is subsequently hydrolyzed. wikipedia.org While the direct application to the target molecule is not immediately apparent, Strecker-like reactions can be envisioned for the synthesis of aminopyridine derivatives if a suitable pyridine-containing aldehyde or ketone is available as a starting material.

Lack of Publicly Available Data on the Scalable Synthesis Optimization of this compound

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the optimization of reaction conditions, selectivity, and yields specifically for the scalable synthesis of this compound is not publicly available.

The synthesis of substituted pyridines is a broad area of chemical research, and numerous methodologies exist for the preparation of related structures. These often involve multi-step sequences where factors such as catalyst choice, solvent, temperature, and reagent stoichiometry are optimized to improve yield and purity. However, specific studies detailing these optimization parameters for the industrial-scale production of this compound have not been reported in the accessible literature.

As this compound is likely an intermediate in the synthesis of more complex, often proprietary molecules in fields such as pharmaceuticals or agrochemicals, detailed process chemistry information is often held as a trade secret and not disclosed publicly. Consequently, data tables and specific research findings on reaction optimization for this particular molecule could not be compiled.

Further research in specialized chemical process and development journals or future patent disclosures may eventually provide the specific data required for a thorough analysis of its scalable synthesis. At present, however, the requested detailed article focusing solely on the optimization parameters for this compound cannot be generated due to the absence of specific source material.

Chemical Reactivity and Transformation Pathways of 5 Methyl 6 Methylsulfonyl Pyridin 3 Amine

Reactivity of the Pyridine (B92270) Core in 5-Methyl-6-(methylsulfonyl)pyridin-3-amine

The pyridine ring in this compound is substituted with both electron-donating (amino and methyl) and strongly electron-withdrawing (methylsulfonyl) groups. This substitution pattern significantly influences the electron density distribution within the ring, thereby governing its susceptibility to electrophilic and nucleophilic attacks.

Electrophilic Substitution Tendencies and Site Selectivity

The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In the case of this compound, the powerful deactivating effect of the methylsulfonyl group at position 6 further diminishes the ring's electron density. Conversely, the amino group at position 3 and the methyl group at position 5 are activating groups that direct incoming electrophiles to the ortho and para positions.

The interplay of these opposing electronic effects determines the site selectivity of electrophilic substitution. The positions ortho and para to the amino group (positions 2 and 4) are activated. However, the strong deactivating influence of the adjacent methylsulfonyl group at position 6 likely reduces the reactivity of position 5. Therefore, electrophilic attack is most likely to occur at the C2 and C4 positions. The precise outcome of such reactions would depend on the nature of the electrophile and the reaction conditions.

Nucleophilic Reactivity at the Pyridine Nitrogen and Carbon Centers

The pyridine nitrogen in this compound possesses a lone pair of electrons and can act as a nucleophile. However, the presence of the electron-donating amino and methyl groups increases the electron density on the ring, which can slightly reduce the nucleophilicity of the ring nitrogen compared to unsubstituted pyridine.

Conversely, the electron-withdrawing methylsulfonyl group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. While the C2 and C4 positions are activated towards nucleophilic attack, the presence of the amino group at C3 may complicate such reactions. Nucleophilic attack at the carbon atoms of the pyridine ring is a known reaction for pyridines bearing strong electron-withdrawing groups. acs.org

Transformations Involving the Amino Group at Position 3

The primary amino group at the C3 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation and Amide Bond Formation Reactions

The amino group of this compound readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is a fundamental transformation for creating peptidomimetic structures or for introducing specific functionalities.

| Acylating Agent | Product | Reaction Conditions | Reference |

| Acetyl chloride | N-(5-methyl-6-(methylsulfonyl)pyridin-3-yl)acetamide | Base (e.g., pyridine, triethylamine), inert solvent | General knowledge |

| Benzoic anhydride | N-(5-methyl-6-(methylsulfonyl)pyridin-3-yl)benzamide | Base, inert solvent | General knowledge |

| Carboxylic acid | Corresponding amide | Coupling agent (e.g., DCC, EDC), base, inert solvent | General knowledge |

Alkylation and Reductive Amination Strategies

The amino group can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation and quaternization of the pyridine nitrogen. A more controlled method for mono-alkylation is reductive amination. organic-chemistry.org This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. wikipedia.org

A variety of reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. organic-chemistry.org

| Aldehyde/Ketone | Reducing Agent | Product | Reference |

| Formaldehyde (B43269) | Sodium triacetoxyborohydride | 5-Methyl-N-methyl-6-(methylsulfonyl)pyridin-3-amine | nih.gov |

| Acetone | Sodium borohydride | N-isopropyl-5-methyl-6-(methylsulfonyl)pyridin-3-amine | organic-chemistry.org |

| Benzaldehyde | H₂/Pd-C | N-benzyl-5-methyl-6-(methylsulfonyl)pyridin-3-amine | wikipedia.org |

Derivatization to Diverse Nitrogen-Containing Functionalities

The versatile amino group serves as a precursor for a wide range of other nitrogen-containing functional groups, significantly expanding the synthetic utility of the parent molecule.

Ureas and Thioureas: Reaction with isocyanates or isothiocyanates affords the corresponding urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.netnih.gov These functional groups are prevalent in many biologically active compounds.

Sulfonamides: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. ijarsct.co.innih.gov This transformation is crucial for the synthesis of many pharmaceutical agents.

Guanidines: The amino group can be converted to a guanidine (B92328) functionality through reaction with a guanylating agent, such as N,N'-di-Boc-S-methylisothiourea.

Heterocycle Formation: The amino group can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyridopyrimidines. The synthesis of various heterocyclic compounds often utilizes amino groups as key functionalities for ring closure. rdd.edu.iqnih.govfrontiersin.org

| Reagent | Functional Group | Product Class | Reference |

| Phenyl isocyanate | Urea | N-(5-methyl-6-(methylsulfonyl)pyridin-3-yl)-N'-phenylurea | researchgate.net |

| Phenyl isothiocyanate | Thiourea | N-(5-methyl-6-(methylsulfonyl)pyridin-3-yl)-N'-phenylthiourea | nih.gov |

| Benzenesulfonyl chloride | Sulfonamide | N-(5-methyl-6-(methylsulfonyl)pyridin-3-yl)benzenesulfonamide | ijarsct.co.in |

| N,N'-di-Boc-S-methylisothiourea | Guanidine | Boc-protected guanidine derivative | General knowledge |

| Acetylacetone | Fused Heterocycle | Pyridopyrimidine derivative | frontiersin.org |

Reactivity of the Methylsulfonyl Group at Position 6

The methylsulfonyl (-SO₂CH₃) group at the 6-position of the pyridine ring in this compound plays a pivotal role in dictating the molecule's chemical reactivity. As a potent electron-withdrawing group, it significantly influences the electron density of the pyridine ring and serves as a versatile functional handle for various chemical transformations.

Potential for Sulfur-Based Transformations and Ligand Exchange

The methylsulfonyl group is an excellent leaving group, making the 6-position of the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the inherent electron deficiency of the pyridine ring, particularly at the α-positions (2 and 6) relative to the nitrogen atom. A variety of nucleophiles can displace the methylsulfonyl group, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

The success of these substitution reactions often depends on the nature of the nucleophile, with "soft" nucleophiles like thiols showing a high propensity for displacing the methylsulfonyl group. "Hard" nucleophiles, such as aliphatic amines, can also participate in these reactions, although sometimes requiring more forcing conditions.

Recent advancements in transition-metal catalysis have expanded the scope of transformations for aryl sulfones. Desulfonative cross-coupling reactions, for instance, allow for the replacement of the methylsulfonyl group with a wide array of substituents. These reactions typically involve a transition metal catalyst, such as palladium or nickel, which facilitates the cleavage of the C-S bond and subsequent bond formation with a coupling partner.

Table 1: Potential Nucleophilic Substitution and Cross-Coupling Reactions at the 6-Position

| Reaction Type | Nucleophile/Coupling Partner | Potential Product | Conditions |

| Nucleophilic Aromatic Substitution | R-SH (Thiols) | 6-Thioether substituted pyridine | Basic conditions |

| Nucleophilic Aromatic Substitution | R-NH₂ (Amines) | 6-Amino substituted pyridine | Heat, possibly base |

| Nucleophilic Aromatic Substitution | R-OH (Alcohols) | 6-Alkoxy substituted pyridine | Strong base (e.g., NaH) |

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic acids) | 6-Aryl/alkyl substituted pyridine | Pd catalyst, base |

| Buchwald-Hartwig Amination | R-NH₂ (Amines) | 6-Amino substituted pyridine | Pd catalyst, base, ligand |

Electronic Influence on Pyridine Ring Reactivity

Firstly, the decreased electron density deactivates the pyridine ring towards electrophilic aromatic substitution reactions. Electrophiles are less likely to attack the electron-poor ring.

Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution, as previously discussed. The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are particularly activated. In the case of this compound, the presence of the methylsulfonyl group at position 6 makes this site a prime target for nucleophilic attack. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative oxygen atoms of the sulfonyl group and the ring nitrogen, facilitates this type of reaction.

The electronic influence of the methylsulfonyl group can be quantified by comparing the reaction rates of related pyridine derivatives in nucleophilic substitution reactions. For instance, pyridines bearing strong electron-withdrawing groups at the 2- or 4-positions exhibit significantly enhanced reactivity towards nucleophiles compared to unsubstituted pyridine.

Table 2: Electronic Effects of the Methylsulfonyl Group on Pyridine Reactivity

| Property | Effect of -SO₂CH₃ Group | Consequence |

| Electron Density of Pyridine Ring | Significantly Decreased | Deactivation towards electrophilic attack |

| Susceptibility to Nucleophilic Attack | Significantly Increased | Facilitates SNAr reactions at the 6-position |

| Acidity of Ring Protons | Increased | Facilitates deprotonation for certain reactions |

| C-S Bond Polarity | Increased | Enhances leaving group ability of -SO₂CH₃ |

Strategic Fragmentations and Rearrangement Pathways (e.g., Curtius rearrangement in related systems)bohrium.com

While direct fragmentation of the this compound core is not commonly reported, strategic modifications of its functional groups can open up pathways for synthetically useful rearrangements. A notable example in related systems is the Curtius rearrangement, which provides a versatile method for the conversion of a carboxylic acid to a primary amine. bohrium.comnih.govscispace.comwikipedia.org

Should the methyl group at position 5 be elaborated into a carboxylic acid, the resulting pyridyl carboxylic acid could serve as a precursor for a Curtius rearrangement. The general mechanism involves the conversion of the carboxylic acid to an acyl azide (B81097), which upon heating, undergoes rearrangement with the loss of nitrogen gas to form an isocyanate. This isocyanate intermediate can then be trapped by various nucleophiles to yield a range of functional groups. For instance, hydrolysis of the isocyanate yields the corresponding amine.

This strategy is particularly valuable in medicinal chemistry for the synthesis of complex amines and their derivatives. scispace.com The reaction is known for its tolerance of a wide variety of functional groups and proceeds with retention of stereochemistry at the migrating group. scispace.com

Table 3: Hypothetical Curtius Rearrangement Pathway

| Step | Transformation | Intermediate/Product |

| 1 | Oxidation of the methyl group at C5 | 6-(Methylsulfonyl)-3-aminopyridine-5-carboxylic acid |

| 2 | Conversion to acyl azide | 6-(Methylsulfonyl)-3-aminopyridine-5-carbonyl azide |

| 3 | Thermal rearrangement | 5-Isocyanato-3-methyl-2-(methylsulfonyl)pyridine |

| 4 | Hydrolysis | 5-Amino-3-methyl-2-(methylsulfonyl)pyridine |

This hypothetical pathway illustrates how a strategic functional group interconversion, followed by a classical rearrangement, can be envisioned for the structural modification of this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 6 Methylsulfonyl Pyridin 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

High-resolution NMR spectroscopy stands as an unparalleled tool for the unambiguous structural assignment of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise mapping of proton and carbon environments and their connectivity within the 5-Methyl-6-(methylsulfonyl)pyridin-3-amine framework.

Comprehensive ¹H NMR Chemical Shift Analysis and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of the protons. The aromatic region of the spectrum is expected to display distinct signals for the two protons on the pyridine (B92270) ring. The proton at the 2-position and the proton at the 4-position would appear as distinct singlets or narrow doublets, with their chemical shifts influenced by the neighboring methyl, amino, and methylsulfonyl substituents. The methyl group attached to the pyridine ring at the 5-position would present as a sharp singlet, typically in the upfield region of the aromatic spectrum. The protons of the methylsulfonyl group would also give rise to a singlet, with its chemical shift influenced by the electronegativity of the sulfonyl group. The protons of the amine group may appear as a broad singlet, and its chemical shift can be solvent-dependent.

Spin-spin coupling patterns, although minimal in a highly substituted pyridine ring like this, would be invaluable if present. Any observed coupling would definitively establish the through-bond proximity of the interacting protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-2 | δ 7.5-8.5 | s or d |

| H-4 | δ 6.5-7.5 | s or d |

| -CH₃ (at C5) | δ 2.0-2.5 | s |

| -SO₂CH₃ | δ 3.0-3.5 | s |

| -NH₂ | Variable | br s |

Note: The expected chemical shift ranges are estimations and can vary based on the solvent and other experimental conditions.

Detailed ¹³C NMR and Heteronuclear Correlation Spectroscopies (HSQC, HMBC)

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are expected for the pyridine ring carbons, and two additional signals for the methyl and methylsulfonyl carbons. The chemical shifts of the ring carbons are significantly influenced by the nature and position of the substituents.

To definitively assign each carbon signal, two-dimensional heteronuclear correlation experiments are employed. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons. Subsequently, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for assigning quaternary carbons, such as C-3, C-5, and C-6, by observing their correlations with nearby protons. For instance, the protons of the methyl group at C-5 would show HMBC correlations to C-4, C-5, and C-6.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 | δ 140-150 |

| C-3 | δ 130-140 |

| C-4 | δ 110-120 |

| C-5 | δ 125-135 |

| C-6 | δ 150-160 |

| -CH₃ (at C5) | δ 15-25 |

| -SO₂CH₃ | δ 40-50 |

Note: The expected chemical shift ranges are estimations and can vary based on the solvent and other experimental conditions.

Advanced 2D NMR Techniques for Probing Through-Space (NOESY) and Through-Bond Correlations

Further structural refinement can be achieved using advanced 2D NMR techniques. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons. For this compound, NOESY can confirm the relative positions of the substituents around the pyridine ring. For example, a through-space correlation would be expected between the protons of the methyl group at C-5 and the proton at C-4, as well as the protons of the methylsulfonyl group at C-6.

Through-bond correlation experiments beyond HSQC and HMBC, such as the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE), could be used to establish direct carbon-carbon bonds, providing the ultimate confirmation of the carbon skeleton, though this is often challenging due to sensitivity limitations.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, HRMS would provide an exact mass measurement, which can be used to calculate a unique elemental composition (C₇H₁₀N₂O₂S), thus confirming the molecular formula.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound would be characteristic of its structure. Expected fragmentation pathways could include the loss of the methylsulfonyl group, cleavage of the pyridine ring, or loss of the amino group. Analyzing these fragmentation patterns can help to confirm the connectivity of the different functional groups within the molecule.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

While NMR and MS provide detailed information about the molecule in the gas or solution phase, X-ray diffraction analysis of a single crystal offers an unambiguous determination of the solid-state molecular geometry. This technique can provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and three-dimensional arrangement of atoms. Furthermore, X-ray crystallography reveals how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, which may involve the amino group and the sulfonyl oxygens.

Analysis of Intermolecular Interactions and Supramolecular Architectures (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Hydrogen Bonding: The molecule possesses potent hydrogen bond donors and acceptors, facilitating the formation of robust and extended networks. The primary hydrogen bond donor is the amino (-NH₂) group, while the principal acceptors are the oxygen atoms of the methylsulfonyl (-SO₂-) group and the nitrogen atom of the pyridine ring.

N-H···O Interactions: The amino protons can form strong hydrogen bonds with the highly electronegative oxygen atoms of the sulfonyl group of an adjacent molecule. nih.govnih.gov This type of interaction is a dominant pattern in the crystal structures of many sulfonamides, often leading to the formation of chain or dimer motifs. nih.govnih.gov The geometry of the sulfonyl group, being tetrahedral, allows its oxygen atoms to participate in hydrogen bonds in multiple dimensions, contributing to highly ordered supramolecular structures. nih.gov

N-H···N Interactions: An alternative hydrogen bonding motif involves the amino group of one molecule and the pyridine ring nitrogen of another. researchgate.net In the crystal structure of the related compound 6-Methylpyridin-3-amine, intermolecular N-H···N hydrogen bonds link the molecules, playing a crucial role in stabilizing the crystal structure. researchgate.net While pyridine itself cannot act as a hydrogen bond donor, its nitrogen atom is a capable acceptor for protons from other molecules. quora.com

These interactions can lead to the formation of various supramolecular synthons, such as dimers and extended one- or two-dimensional networks, which are critical in stabilizing the crystal lattice. nih.govrsc.org

Pi-Pi Stacking: The aromatic pyridine ring of this compound can participate in pi-pi stacking interactions. These interactions, though generally weaker than hydrogen bonds, are vital for the three-dimensional organization of aromatic molecules in crystals. researchgate.netnih.gov Pi-pi stacking typically occurs between the electron-rich pi systems of adjacent pyridine rings. rsc.org The geometry of this stacking can vary, with common arrangements including parallel-displaced or T-shaped configurations, often with centroid-centroid distances in the range of 3.4 to 4.4 Å. researchgate.netresearchgate.net The interplay between hydrogen bonding and pi-pi stacking directs the final crystal packing, creating complex and stable three-dimensional architectures. rsc.orgrsc.org

The following table summarizes the potential intermolecular interactions contributing to the supramolecular architecture of the title compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |

| Hydrogen Bond | Amino Group (N-H) | Sulfonyl Oxygen (O=S) | 2.8 - 3.2 | Formation of dimers and chains nih.govnih.gov |

| Hydrogen Bond | Amino Group (N-H) | Pyridine Nitrogen (N) | 2.9 - 3.3 | Linking molecules into networks researchgate.net |

| Pi-Pi Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | 3.4 - 4.4 | Stabilization of 3D crystal packing researchgate.net |

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Signatures and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups within this compound. The vibrational modes are sensitive to the molecule's conformation and intermolecular interactions.

The key functional groups—amino (-NH₂), methyl (-CH₃), methylsulfonyl (-SO₂), and the substituted pyridine ring—exhibit characteristic vibrational frequencies.

Amino Group (-NH₂) Vibrations: The N-H stretching vibrations are typically observed in the high-frequency region of the FT-IR spectrum, generally between 3300 and 3500 cm⁻¹. mdpi.comresearchgate.net The presence of two distinct bands in this region would correspond to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) mode is expected around 1600 cm⁻¹. mdpi.com The positions of these bands are highly sensitive to hydrogen bonding; in the solid state, a significant low-frequency shift of the N-H stretching vibration is anticipated compared to its position in a dilute solution, indicating the presence of strong intermolecular N-H···O or N-H···N hydrogen bonds. irdg.org

Methylsulfonyl Group (-SO₂) Vibrations: The sulfonyl group is characterized by two strong, distinct stretching vibrations. The asymmetric SO₂ stretching mode appears in the 1330–1298 cm⁻¹ range, while the symmetric stretching mode is found between 1160–1125 cm⁻¹. mdpi.com Other vibrational modes for the SO₂ group, such as wagging, scissoring, rocking, and twisting, are expected at lower frequencies (e.g., 582, 530, 461, and 424 cm⁻¹, respectively). mdpi.com The S-N stretching vibration is typically weaker and observed in the 935-847 cm⁻¹ region. mdpi.com

Methyl Group (-CH₃) and Aromatic C-H Vibrations: The C-H stretching vibrations of the methyl group and the pyridine ring occur in the 3100–3000 cm⁻¹ range. mdpi.com C-H bending and rocking modes for the methyl group appear at lower wavenumbers.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic in-plane and out-of-plane vibrational modes. C=C and C=N stretching vibrations within the ring are typically observed in the 1600–1450 cm⁻¹ region. mdpi.com

Analysis of these vibrational signatures can offer conformational insights. For instance, changes in the dihedral angles around the C-S and S-N bonds could lead to shifts in the vibrational frequencies of the sulfonyl group and the pyridine ring. A comparative analysis of solid-state and solution-phase spectra can help elucidate the effects of the crystal packing environment and hydrogen bonding on the molecular conformation. irdg.org

The table below details the expected vibrational assignments for the principal functional groups of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (FT-Raman) |

| Amino (-NH₂) ** | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong | Weak |

| Bending (Scissoring) | ~1600 | Medium | Weak | |

| Methylsulfonyl (-SO₂) ** | Asymmetric Stretch | 1298 - 1330 | Strong | Medium |

| Symmetric Stretch | 1125 - 1160 | Strong | Medium | |

| S-N Stretch | 847 - 935 | Medium | Medium | |

| Aromatic (Pyridine) | C-H Stretch | 3000 - 3100 | Medium | Strong |

| C=C, C=N Ring Stretch | 1450 - 1600 | Strong | Strong | |

| Methyl (-CH₃) | C-H Stretch | 2900 - 3000 | Medium | Strong |

| Bending | ~1450, ~1375 | Medium | Medium |

Computational Chemistry and Theoretical Investigations of 5 Methyl 6 Methylsulfonyl Pyridin 3 Amine

Non-Linear Optical (NLO) Properties and Related Electronic Transitions

Detailed theoretical investigations into the non-linear optical properties of 5-Methyl-6-(methylsulfonyl)pyridin-3-amine are not available in the current body of scientific literature. Such a study would typically involve quantum chemical calculations, often using Density Functional Theory (DFT), to determine key NLO parameters like the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

Furthermore, an analysis of the electronic transitions, usually obtained through Time-Dependent DFT (TD-DFT), would be necessary to understand the origin of the NLO response. This involves examining the transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for charge transfer processes that govern NLO activity. Without dedicated computational studies, no data tables or detailed findings on these properties can be provided for this specific compound.

Analysis of Noncovalent Interactions (NCIs) (e.g., Hirshfeld Surface Analysis)

Similarly, there is no published research on the analysis of noncovalent interactions for this compound using techniques such as Hirshfeld Surface Analysis. This computational method is employed to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern the crystal packing.

Synthetic Utility and Role As a Key Intermediate in Advanced Organic Synthesis

Strategic Precursor in the Synthesis of Functionalized Pyridine (B92270) Derivatives

The primary amino group at the 3-position is a key functional handle. It can readily undergo a variety of chemical reactions, including:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

Alkylation: Introduction of alkyl groups via reductive amination or nucleophilic substitution.

Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds with various aryl or heteroaryl partners. mdpi.com

Diazotization: Conversion of the amino group into a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halides, cyano group, hydroxyl group) in Sandmeyer-type reactions.

These transformations allow chemists to systematically modify the pyridine core, attaching different pharmacophores and tuning the electronic and steric properties of the molecule to achieve desired biological activities. acs.org

Applications in the Construction of Fused Heterocyclic Systems

The strategic arrangement of functional groups in 5-Methyl-6-(methylsulfonyl)pyridin-3-amine also makes it a valuable precursor for the construction of fused heterocyclic systems. In these reactions, the existing pyridine ring is annulated with another ring, leading to more complex and rigid molecular architectures. Fused heterocycles are of great interest in medicinal chemistry as their rigid structures can lead to higher binding affinity and selectivity for biological targets. researchgate.net

For instance, the amino group at the 3-position and the adjacent C4 carbon can participate in condensation and cyclization reactions with bifunctional reagents. A common strategy involves reacting the aminopyridine with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds to construct fused rings such as pyridopyrimidines or other related systems. researchgate.net The development of synthetic methods to create such fused systems is an active area of research, driven by the search for novel bioactive compounds. researchgate.net

Design and Synthesis of Compound Libraries through Derivatization for Academic Exploration

In both academic research and industrial drug discovery, the ability to rapidly generate a large number of structurally related compounds, known as a compound library, is crucial for exploring structure-activity relationships (SAR). researchgate.net this compound and its analogs are ideal starting scaffolds for building such libraries.

By using the amino group as a point of diversification, a single pyridine core can be reacted with a collection of different building blocks (e.g., a set of various carboxylic acids or sulfonyl chlorides) to produce a library of amide or sulfonamide derivatives. This approach was utilized in the development of analogs for the kinase inhibitor nilotinib, where different groups were incorporated to explore their effects on biological activity. nih.gov This systematic derivatization allows researchers to probe the chemical space around a core scaffold and identify key structural features that enhance potency, selectivity, or pharmacokinetic properties.

Role in the Synthesis of Pharmaceutical Scaffolds and Advanced Medicinal Chemistry Intermediates

The true value of this compound is highlighted by its role as a key intermediate in the synthesis of several important classes of pharmaceuticals. Its structure is embedded within, or serves as a precursor to, scaffolds with significant therapeutic applications.

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for treating inflammatory conditions. chemicalbook.comepo.org Its chemical structure is 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine. While not a direct precursor in the most commonly cited synthetic routes, the synthesis of Etoricoxib relies on highly substituted pyridine building blocks. A key intermediate in several established syntheses is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. epo.org This ketosulfone intermediate undergoes a cyclocondensation reaction to form the second pyridine ring of the final bipyridine structure. chemicalbook.com The synthesis of this and other complex pyridine-based intermediates underscores the importance of functionalized pyridines, such as aminopyridines, as foundational materials in the construction of complex pharmaceutical agents like Etoricoxib. portico.orggoogle.comdrugfuture.com

Kinase inhibitors are a major class of targeted cancer therapies, and pyridinyl-pyrimidine amines are a core structural motif in many of these drugs. ed.ac.uk The aminopyridine moiety serves as a crucial "hinge-binding" element that anchors the inhibitor to the ATP-binding site of the target kinase.

Imatinib: A cornerstone in the treatment of chronic myelogenous leukemia (CML), Imatinib's synthesis involves the coupling of two key fragments. One of these is an aminopyrimidine derivative, often prepared from guanidine (B92328) and an enaminone. researchgate.netrsc.org Specifically, the synthesis involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride. researchgate.net The aminopyridine portion of this intermediate is critical for the final coupling step.

The table below summarizes the role of aminopyridine-type intermediates in the synthesis of these kinase inhibitors.

| Target Drug | Drug Class | Key Intermediate Type | Role of the Amino Group |

|---|---|---|---|

| Imatinib | Tyrosine Kinase Inhibitor | N-(Aryl)-pyridinyl-pyrimidinamine | Acts as a nucleophile in the final amide bond formation step. researchgate.netrsc.org |

| Nilotinib | Tyrosine Kinase Inhibitor | Substituted Aminopyridine/Pyrimidine | Serves as a critical coupling partner for constructing the final drug scaffold. nih.govarborpharmchem.com |

The search for new drugs to combat tuberculosis (TB), particularly multidrug-resistant strains, is a global health priority. nih.gov Medicinal chemistry campaigns frequently explore novel heterocyclic scaffolds for potential antitubercular activity. While direct synthesis of antitubercular agents from this compound is not extensively documented in the provided sources, the structural motifs present in this compound are relevant to the field.

Nitrogen-containing heterocycles, including pyridines, pyrazoles, and isoxazoles, form the basis of many compounds investigated for TB treatment. nih.govnih.gov For example, a series of 1,3-diarylpyrazolyl-acylsulfonamides was identified as having activity against Mycobacterium tuberculosis. nih.gov The versatility of the aminopyridine scaffold allows it to be incorporated into diverse molecular designs. The amine can be used as a linker to connect to other pharmacophoric groups, and the methylsulfonyl group can modulate solubility and electronic properties. Therefore, this compound represents a valuable starting point for the design and synthesis of novel compounds aimed at treating tuberculosis and other infectious diseases. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 5-methyl-6-(methylsulfonyl)pyridin-3-amine, and how can purity be ensured?

The compound can be synthesized via multi-step reactions, including S-alkylation or condensation of intermediates under alkaline conditions. For example, analogous pyridin-3-amine derivatives are prepared by reacting α-bromoacetophenones with substituted anilines in methanol, followed by cyclization with 2-aminopyridines in iPrOH at 80°C . Purity (>95%) is confirmed via HPLC, TLC, and elemental analysis. Recrystallization in ethanol or methanol is recommended to eliminate impurities .

Q. Which spectroscopic techniques are critical for confirming the methylsulfonyl group in this compound?

Q. How should researchers handle stability and storage of this compound?

Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. The methylsulfonyl group is hygroscopic; prolonged exposure to moisture may hydrolyze the sulfone to sulfonic acid. Stability tests in DMSO or ethanol over 72 hours are advised .

Advanced Research Questions

Q. How does the methylsulfonyl moiety influence the compound’s bioactivity in kinase inhibition assays?

The methylsulfonyl group enhances binding affinity to ATP pockets in kinases (e.g., p38 MAPK, FGFR) by forming hydrogen bonds with conserved lysine residues. In a study of analogous imidazo[1,2-a]pyridines, the SO₂Me group increased selectivity for COX-2 over COX-1 (S.I. = 508 vs. celecoxib’s S.I. = 300) . Computational docking (Glide SP) and molecular dynamics simulations are recommended to validate interactions .

Q. What strategies resolve discrepancies between computational docking scores and experimental IC₅₀ values?

- Solvent Accessibility : Adjust docking parameters to account for solvation effects (e.g., implicit VSGB solvent model) .

- Post-Binding Conformational Changes : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect structural shifts after ligand binding .

- Off-Target Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Q. Can alternative synthetic pathways avoid Pd catalysts for greener synthesis?

Yes. A ZnI₂-catalyzed cyclization in iPrOH at 80°C achieves yields >90% without Pd. For example, 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine was synthesized via this route . Additionally, acid/base-mediated hydrolysis of cyano intermediates (e.g., 3-cyano-2-methyl-6-(methylsulfonyl)phenyl derivatives) avoids hazardous reagents like BuLi .

Q. How do substituents on the pyridine ring modulate pharmacokinetic properties?

- Methyl Group (C5) : Enhances metabolic stability by reducing CYP3A4-mediated oxidation .

- Methylsulfonyl (C6) : Improves solubility (LogP ~1.8) and plasma protein binding (PPB >90%) .

- Amino Group (C3) : Critical for H-bond donor capacity (PSA ~60 Ų), influencing blood-brain barrier permeability .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying trace impurities?

Q. How to design SAR studies for optimizing this compound’s anticancer activity?

- Core Modifications : Introduce halogens (F, Cl) at C4 to enhance cytotoxicity (e.g., IC₅₀ = 0.8 µM in A549 cells) .

- Side Chain Variations : Replace the methyl group with trifluoromethyl to improve bioavailability (e.g., 5n in ).

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.